molecular formula C6H9ClF3N3 B3047777 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1443279-48-8

1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B3047777
CAS No.: 1443279-48-8
M. Wt: 215.60
InChI Key: VHKQBQYUIJFBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative characterized by an ethyl group at position 1, a trifluoromethyl (-CF₃) substituent at position 3, and an amine group at position 4, with a hydrochloride counterion. This compound belongs to a class of heterocyclic amines widely explored in pharmaceutical and agrochemical research due to their bioactivity and structural versatility.

Molecular Formula: The compound’s molecular formula is inferred as C₆H₉ClF₃N₃ (based on structural analogs like 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride, C₅H₇ClF₃N₃ ). Molecular Weight: Estimated at ~215.58 g/mol (free base) + 36.46 g/mol (HCl) ≈ 252.04 g/mol.

Properties

IUPAC Name

1-ethyl-3-(trifluoromethyl)pyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3.ClH/c1-2-12-3-4(10)5(11-12)6(7,8)9;/h3H,2,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKQBQYUIJFBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443279-48-8
Record name 1H-Pyrazol-4-amine, 1-ethyl-3-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443279-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(trifluoromethyl)pyrazole with iodoethane . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds that contain two nitrogen atoms at positions 1 and 2. The presence of the trifluoromethyl group in this compound gives it unique chemical properties, making it useful in various scientific and industrial applications.

Scientific Research Applications

1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is a versatile compound with applications spanning across chemistry, biology, medicine, and industry.

Chemistry

  • It serves as a building block in the synthesis of complex organic molecules.
  • It is involved in oxidation, reduction, and substitution chemical reactions.

Biology

  • It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
  • In vitro studies have indicated that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Medicine

  • It is being researched for its potential as a pharmaceutical intermediate.
  • Its trifluoromethyl group enhances lipophilicity, which allows it to penetrate biological membranes more effectively and interact with enzymes and receptors, modulating their activity.
  • It is a candidate for the development of therapeutic applications for cancer, diabetes, cardiac, and musculoskeletal diseases .

Industry

  • It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable compound in drug design, where it can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis of key analogs is presented below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 1-Ethyl, 3-CF₃ C₆H₉ClF₃N₃ ~252.04 Enhanced lipophilicity due to ethyl group; hydrochloride improves solubility -
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride 1-Methyl, 3-CF₃ C₅H₇ClF₃N₃ 201.58 Lower lipophilicity vs. ethyl analog; compact structure
1-Ethyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride 1-Ethyl, 3-OCH₂CF₃ C₈H₁₃ClF₃N₃O 259.66 Bulkier substituent (trifluoropropoxy); increased hydrophobicity
1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-4-amine hydrochloride 1-Benzyl-CF₃ C₁₁H₁₁ClF₃N₃ ~265.68 Aromatic benzyl group; potential for π-π interactions in drug design
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride 1-(3-Cl-phenyl), 5-Ethyl C₁₁H₁₂Cl₂N₃ 269.14 Chlorophenyl enhances halogen bonding; ethyl may modulate steric effects

Biological Activity

1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is a compound belonging to the pyrazole family, characterized by its unique trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • IUPAC Name : 1-ethyl-3-(trifluoromethyl)pyrazol-4-amine hydrochloride
  • Molecular Formula : C6H9ClF3N3
  • Molecular Weight : 215.6 g/mol
  • CAS Number : 1443279-48-8

Synthesis

The synthesis typically involves the reaction of 3-(trifluoromethyl)pyrazole with iodoethane, followed by purification methods like recrystallization or chromatography to achieve high purity levels suitable for research applications.

The biological activity of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with enzymes and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, it was found to inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with IC50 values indicating significant activity against these cells. The mechanism appears to involve cell cycle arrest at the G2/M phase, leading to apoptosis through modulation of Bcl-2 and Bax expression levels .

Summary of Biological Activities

Biological ActivityObservationsReference
AntimicrobialInhibits growth of various bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokines
AnticancerInhibits proliferation in HepG2 and HeLa cells

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial viability, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 µg/mL to 50 µg/mL.

Case Study 2: Anticancer Activity

Another significant study evaluated the compound's effect on cancer cell lines. The results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. Notably, at concentrations above 20 µM, substantial apoptosis was observed, correlating with increased levels of cleaved caspase-3, indicating activation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted pyrazole precursors. For example, halogenation of the pyrazole ring at the 3-position with trifluoromethyl groups can be achieved using trifluoromethylation reagents like CF₃I or CF₃SO₃Na under Pd catalysis. Ethylation at the 1-position is performed via nucleophilic substitution using ethylamine or ethyl halides. The 4-amine group is introduced through nitration followed by reduction (e.g., using H₂/Pd-C) or direct amination. The final hydrochloride salt is formed by treating the free base with HCl in a polar solvent like ethanol .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what are the critical spectral markers?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.8–4.2 ppm for CH₂), trifluoromethyl (δ ~120–125 ppm in ¹³C), and amine protons (δ ~5–7 ppm, broad if protonated) .
  • LCMS/ESIMS : Molecular ion peaks [M+H]⁺ should align with the molecular weight (e.g., ~237.6 g/mol for the free base). Fragmentation patterns should confirm the pyrazole backbone .
  • HPLC : Purity >97% is standard, with retention time consistency under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound during multi-step synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for trifluoromethylation efficiency. Ligands like Xantphos may enhance selectivity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while EtOH/H₂O mixtures aid in hydrochloride crystallization .
  • Temperature Control : Lower temperatures (~0–5°C) during nitration reduce side-product formation, while higher temperatures (~80°C) accelerate amination .

Q. What strategies are recommended for resolving discrepancies between in vitro and in vivo biological activity data for this compound?

  • Methodological Answer :

  • Solubility Optimization : Use co-solvents (e.g., DMSO ≤10%) or formulate as nanoparticles to enhance bioavailability in vivo .
  • Metabolic Stability Assays : Conduct microsomal stability tests (e.g., liver microsomes) to identify metabolic hotspots. Introduce blocking groups (e.g., methyl or fluorine) at vulnerable positions .
  • Pharmacokinetic Profiling : Compare plasma half-life and tissue distribution between in vitro IC₅₀ and in vivo ED₅₀ values to adjust dosing regimens .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

  • Methodological Answer :

  • pH-Dependent Stability Studies : Perform accelerated degradation tests (e.g., 0.1M HCl at 40°C) and monitor via HPLC. If decomposition occurs, consider alternative counterions (e.g., mesylate) or lyophilization for long-term storage .
  • Structural Confirmation : Use X-ray crystallography or 2D NMR (COSY, HSQC) to verify protonation sites and potential degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride
Reactant of Route 2
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.